Tetrafluorohydrazine

Beschreibung

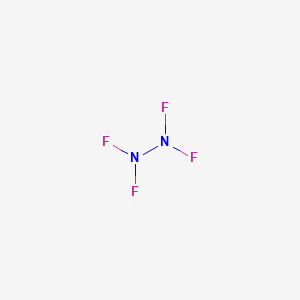

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluorohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4N2/c1-5(2)6(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFADZIUESKAXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(N(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4N2, N2F4 | |

| Record name | TETRAFLUOROHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tetrafluorohydrazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetrafluorohydrazine | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Dinitrogen tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinitrogen_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064922 | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrafluorohydrazine appears as a colorless toxic irritant gas. Nonflammable. Prolonged exposure of the container to high heat may cause it to rupture violently and rocket. Used in organic synthesis and as an oxidizing agent in fuel for rockets., Colorless gas; [CAMEO] | |

| Record name | TETRAFLUOROHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrafluorohydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10036-47-2, 10086-47-2 | |

| Record name | TETRAFLUOROHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10036-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluorohydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorohydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrogen tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrafluorohydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR3J2QP9MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: Tetrafluorohydrazine undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent.

Reduction: It can be reduced under specific conditions.

Substitution: It can participate in substitution reactions, particularly with organic compounds.

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen, hydrocarbons, alcohols, thiols, amines, ammonia, hydrazines, dicyanogen, nitroalkanes, alkylberylliums, silanes, boranes, and powdered metals .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, it adds across double bonds to give vicinal di(difluoroamine)s .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Organic Synthesis : Tetrafluorohydrazine is utilized as a reagent in organic chemistry for synthesizing various compounds. It can add across double bonds to produce vicinal di(difluoroamine)s, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .

Reactions with Unsaturated Compounds : this compound has been shown to react effectively with unsaturated nitrogen compounds, facilitating the formation of new chemical structures. This reactivity is crucial for developing novel materials and compounds in organic synthesis .

Rocket Propellant Formulations

This compound has been considered as a high-energy liquid oxidizer in rocket propellants. Its potential was first explored in 1959, where it was evaluated for use in experimental formulations due to its energetic properties . The compound's ability to release significant energy upon decomposition makes it suitable for propulsion systems.

Advanced Oxidizers in Laser Technology

Recent studies have highlighted this compound's role as an oxidizer in chemical lasers. It has been compared favorably against nitrogen trifluoride (NF₃) in terms of specific energy output when used in supersonic continuous-wave (cw) chemical HF lasers. The replacement of NF₃ with N₂F₄ resulted in an increase in specific energy output by approximately 13% to 15%, demonstrating its efficiency as an oxidizer .

Pyrolysis Studies

The pyrolysis of this compound has been investigated to understand its thermal decomposition behavior. Studies conducted at various temperatures (578 to 791 K) have established stoichiometric relationships that are vital for optimizing its use in chemical reactions and propellant applications .

Case Studies and Data Tables

A comparative study on the use of this compound versus nitrogen trifluoride demonstrated that N₂F₄ not only enhances the energy output but also simplifies the design of the oxidizer storage system. The specific mass of the oxidizer storage system was reduced significantly, making it advantageous for practical applications in laser technology .

Wirkmechanismus

The mechanism by which tetrafluorohydrazine exerts its effects involves its high reactivity and ability to act as an oxidizing agent. It can add across double bonds and participate in various chemical reactions due to the relatively weak N-F bond in nitrogen trifluoride .

Vergleich Mit ähnlichen Verbindungen

Nitrogen Trifluoride (NF₃)

| Property | N₂F₄ | NF₃ |

|---|---|---|

| Bond Strength (N–F/N–N) | N–N: 19.9–20.7 kcal/mol | N–F (NF₂–F): 57.1 kcal/mol |

| Stability | Dissociates into •NF₂ | Thermally stable |

| Reactivity | Radical scavenger | Inert under mild conditions |

| Applications | Fluorination, propellants | Etching gas in semiconductors |

Key Differences :

Hydrazine (N₂H₄)

| Property | N₂F₄ | N₂H₄ |

|---|---|---|

| Bond Strength (N–N) | 19.9–20.7 kcal/mol | ~60 kcal/mol |

| Reactivity | Radical dissociation | Reductive, nucleophilic |

| Fluorination | Contains four F atoms | No fluorine substituents |

| Applications | Propellants, fluorination | Rocket fuel, pharmaceuticals |

Key Differences :

- Bond Strength : The weaker N–N bond in N₂F₄ enables facile radical generation, unlike hydrazine, which requires harsh conditions for bond cleavage .

- Chemical Behavior: N₂F₄ participates in radical trapping (e.g., in photochemical reactions with benzophenone), while N₂H₄ acts as a reducing agent or nucleophile .

Organic Hydrazine Derivatives

Examples include phenylhydrazines (e.g., [3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine) and thioether derivatives (e.g., ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine).

| Property | N₂F₄ | Organic Hydrazines |

|---|---|---|

| Structure | Inorganic, fluorinated | Organic, aromatic/heterocyclic |

| Reactivity | Radical-mediated | Nucleophilic substitution, condensation |

| Applications | Energetic materials | Pharmaceuticals, dyes |

Key Differences :

- Fluorination : N₂F₄’s fluorine content enables unique reactivity (e.g., forming N,N-difluoramides with acyl radicals), whereas organic hydrazines lack such fluorination capacity .

- Thermal Stability : Organic hydrazines are generally stable at ambient temperatures, unlike N₂F₄, which dissociates readily .

Difluorocarbamates and Difluoroamides

N₂F₄ reacts with acyl radicals to form N,N-difluoroamides, which exhibit pseudohalogen-like reactivity .

| Property | N₂F₄ | Difluoroamides |

|---|---|---|

| Role in Synthesis | Precursor | Final product |

| Reactivity | Radical generation | Haloformate-like reactions |

| Stability | Labile | Moderate |

Key Differences :

- Function : N₂F₄ acts as a reagent, while difluoroamides serve as intermediates in fluorocarbon synthesis .

Biologische Aktivität

Tetrafluorohydrazine (N₂F₄) is a fluorinated analog of hydrazine, known for its unique chemical properties and potential applications in various fields. This article delves into the biological activity of this compound, exploring its synthesis, biological effects, safety concerns, and relevant case studies.

Synthesis of this compound

This compound can be synthesized from nitrogen trifluoride (NF₃) using various metal fluorine atom acceptors. The most common method involves the reaction with iron:

This reaction exploits the relatively weak N-F bond in NF₃, allowing for the generation of this compound under controlled conditions .

1. Cytotoxicity and Antimicrobial Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cell lines. In vitro studies demonstrate its ability to inhibit the growth of both normal and cancerous mammalian cells, as well as fungal and insect cell lines. The cytotoxicity is attributed to its reactive nature, which can disrupt cellular processes .

Table 1: Cytotoxic Effects of this compound

| Cell Line Type | IC₅₀ (µM) | Observations |

|---|---|---|

| Normal Mammalian Cells | 50-100 | Moderate toxicity observed |

| Cancerous Cells | 10-30 | High sensitivity noted |

| Fungal Cells | 20-40 | Effective antifungal activity |

| Insect Cell Lines | 15-35 | Significant growth inhibition observed |

The mechanism by which this compound exerts its biological effects involves the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. These interactions lead to oxidative stress and subsequent cell death in sensitive cell types .

Safety Concerns

This compound is classified as a highly hazardous chemical. It poses several health risks including:

- Toxicity : It is a neurotoxin that can cause methemoglobinemia, leading to serious health complications if inhaled or absorbed through the skin.

- Corrosiveness : Contact can lead to severe burns and injuries.

- Explosive Potential : The compound can explode upon contact with reducing agents or organic materials at room temperature, necessitating strict handling protocols .

Case Study: Toxic Exposure Incident

In a notable incident, a cylinder containing this compound exploded during routine pressure checks, resulting in one fatality and several injuries. This highlights the critical need for safety measures when working with this compound .

Q & A

Q. What are the established methodologies for synthesizing tetrafluorohydrazine (N₂F₄) in laboratory settings?

N₂F₄ is typically synthesized via controlled reactions involving nitrogen trifluoride (NF₃). A common method involves the reduction of NF₃ using iron or iron(II) fluoride catalysts under inert conditions . Advanced protocols include reactions with chlorine heptoxide (Cl₂O₇) in carbon tetrachloride (CCl₄), where stoichiometric ratios and solvent purity are critical to minimize side reactions . Experimental setups emphasize rigorous drying of solvents and exclusion of moisture to prevent hydrolysis, which can generate hazardous byproducts like HF .

Q. How is the molecular geometry and hybridization of N₂F₄ characterized experimentally?

The nitrogen atoms in N₂F₄ exhibit sp³ hybridization, with a trigonal pyramidal geometry around each nitrogen center. Microwave spectroscopy and infrared (IR) studies confirm a C₂v symmetry structure, with a gauche-trans conformational equilibrium . X-ray crystallography is less common due to its gaseous state, but low-temperature matrix isolation techniques coupled with Raman spectroscopy have been used to resolve bond angles (N-N bond length: ~1.47 Å) .

Q. What experimental precautions are necessary for handling N₂F₄ due to its thermal instability?

N₂F₄ decomposes exothermically above 100°C, releasing NF₂ radicals and fluorine gas. Safe handling requires Schlenk-line techniques, inert gas purging (e.g., nitrogen or argon), and temperature-controlled reactors. Explosion risks are mitigated by avoiding contact with reducing agents (e.g., alcohols, ammonia) and conducting reactions in Teflon-coated reactors to prevent catalytic decomposition .

Advanced Research Questions

Q. How does the conformational stability of N₂F₄ influence its reactivity in radical-mediated reactions?

The gauche conformer of N₂F₄ is 69 cm⁻¹ (~197 cal/mol) less stable than the trans form, as determined by variable-temperature IR and Raman spectroscopy in liquid xenon . This energy difference impacts radical dissociation pathways: the gauche conformation facilitates N-N bond cleavage under microwave irradiation, generating NF₂ radicals for fluorination reactions. Computational studies (MP2/6-311++G*) corroborate experimental barriers to internal rotation (~20 kcal/mol) .

Q. Why do reactions between N₂F₄ and perchloryl fluoride (ClO₃F) fail to yield NF₂ClO₃, and how are such contradictions resolved?

Microwave or electric discharge activation of N₂F₄ and ClO₃F predominantly decomposes N₂F₄ into N₂ and F₂, with minimal ClO₃F consumption. Side reactions with trace oxygen produce NOClO₄, confirmed via mass spectrometry and X-ray diffraction . Contradictions between expected and observed products are resolved by isotopic labeling (e.g., ¹⁵N₂F₄) to track nitrogen pathways and using fluorosulfonic acid as a stabilizer for NF₂ intermediates .

Q. What mechanistic insights can be gained from N₂F₄’s role in photochemical hydrogen abstraction studies?

N₂F₄ acts as a radical trap in benzophenone-sensitized photoreactions. For example, in toluene solutions, UV irradiation generates triplet benzophenone, which abstracts hydrogen from solvents. The resulting carbon radicals combine with NF₂ radicals from N₂F₄, forming stable difluoramino derivatives. Gas chromatography (GC) and preparative glpc are used to isolate products, with quantum yields calculated from consumption rates (Table I, ).

Q. How is the dissociation kinetics of N₂F₄ analyzed under high-temperature shock wave conditions?

Shock tube experiments at 344–410 K and 0.6–6.0 atm pressure monitor N₂F₄ dissociation via UV spectrophotometry (λ = 2602 Å). The reaction follows quasiunimolecular kinetics, with a pre-exponential factor of 2×10¹⁵ sec⁻¹ and activation energy derived from Arrhenius plots. Data interpretation accounts for pressure-dependent transition regions between first- and second-order kinetics .

Methodological Challenges and Solutions

Q. What analytical techniques are most effective for quantifying N₂F₄ decomposition products?

Q. How can conflicting data on N₂F₄’s bond dissociation energy (BDE) be reconciled?

Discrepancies arise from measurement techniques: mass spectrometry (appearance potential) gives N-N BDE = 20.7 kcal/mol, while thermal methods yield 19.8 kcal/mol . Consensus is achieved by calibrating instruments with reference compounds (e.g., NF₃) and standardizing conditions (e.g., 298 K, 1 atm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.